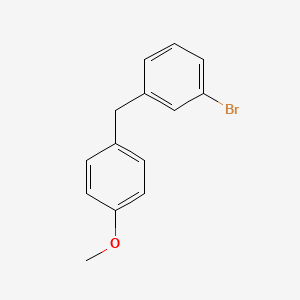

1-Bromo-3-(4-methoxybenzyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-(4-methoxybenzyl)benzene is a chemical compound with the molecular formula C14H13BrO. It has a molecular weight of 277.16 . It is used as a reagent for the protection of hydroxyl groups that can be removed by treatment with DDQ .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group and a methoxybenzyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.395 g/mL at 19 °C . More specific physical and chemical properties would require detailed experimental measurements .科学的研究の応用

1-Bromo-3-(4-methoxybenzyl)benzenezyl bromide has been used in a variety of scientific research applications, including the synthesis of aryl-substituted alcohols, the synthesis of polyhydroxy aromatic compounds, and the synthesis of polycyclic aromatic compounds. It has also been used as a reagent in the preparation of heterocyclic compounds and as a catalyst in the synthesis of heterocyclic compounds.

作用機序

Mode of Action

Brominated aromatic compounds are often involved in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as a leaving group, facilitating the substitution of the bromine atom with another group .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s molecular weight (27716 g/mol) and physical form (liquid) suggest that it may have good absorption and distribution characteristics .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-Bromo-3-(4-methoxybenzyl)benzene . For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be influenced by the presence of a palladium catalyst and base .

実験室実験の利点と制限

The main advantage of 1-Bromo-3-(4-methoxybenzyl)benzenezyl bromide is that it is relatively inexpensive and readily available. Additionally, it is a stable compound that is not easily oxidized or hydrolyzed. The main limitation of 1-Bromo-3-(4-methoxybenzyl)benzenezyl bromide is that it is not water soluble, which can make it difficult to use in aqueous solutions.

将来の方向性

In the future, 1-Bromo-3-(4-methoxybenzyl)benzenezyl bromide may be used in the development of new drugs, as it has been found to have some biological activity. Additionally, it may be used in the synthesis of polycyclic aromatic compounds, which are important in the development of new materials. Furthermore, it may be used in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals. Finally, it may be used in the synthesis of polyhydroxy aromatic compounds, which are important in the development of new polymers and materials.

合成法

The synthesis of 1-Bromo-3-(4-methoxybenzyl)benzenezyl bromide can be achieved by reacting 1-Bromo-3-(4-methoxybenzyl)benzenezaldehyde with anhydrous hydrogen bromide in an inert solvent such as dichloromethane. The reaction is conducted at room temperature and the product is isolated by filtration.

Safety and Hazards

特性

IUPAC Name |

1-bromo-3-[(4-methoxyphenyl)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPSLFBGGFDGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)

![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)